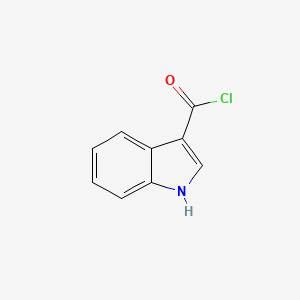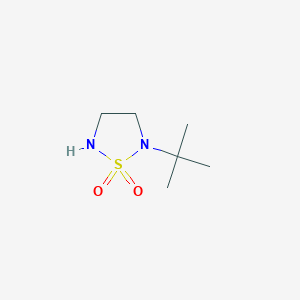
2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of tert-butylamine with sulfur dioxide and a suitable oxidizing agent. One common method includes the use of hydrogen peroxide as the oxidizing agent under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which subsequently cyclizes to form the desired thiadiazolidine dioxide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide to its corresponding thiadiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiadiazolidine.
Substitution: Various substituted thiadiazolidine dioxides depending on the reagents used.
Scientific Research Applications
2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-1,2,5-thiadiazolidine: Lacks the dioxide functionality, leading to different chemical reactivity.
1,2,5-Thiadiazole: A related heterocycle with different substitution patterns and properties.
Benzothiadiazole: Contains a fused benzene ring, resulting in distinct electronic and structural characteristics.
Uniqueness
2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-tert-butyl-1,2,5-thiadiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-6(2,3)8-5-4-7-11(8,9)10/h7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKGWYZWYQLJIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCNS1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497078 |
Source


|
| Record name | 2-tert-Butyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67104-92-1 |
Source


|
| Record name | 2-tert-Butyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
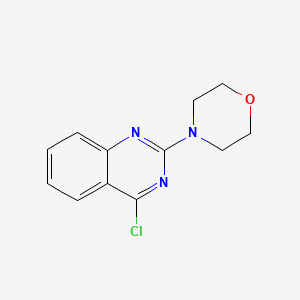
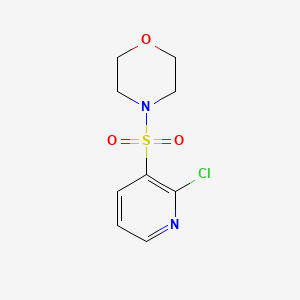
![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)
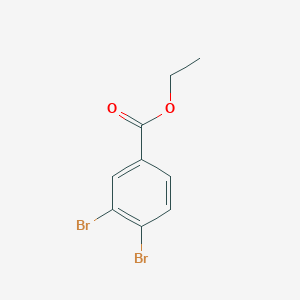
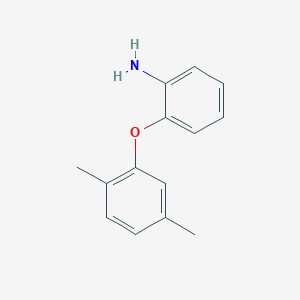
![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)
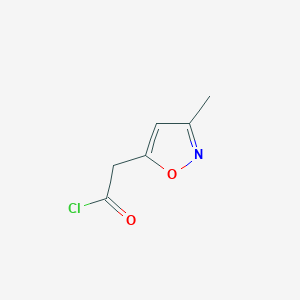

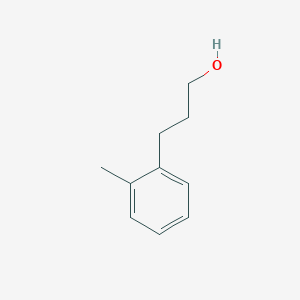
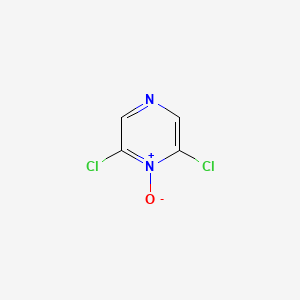
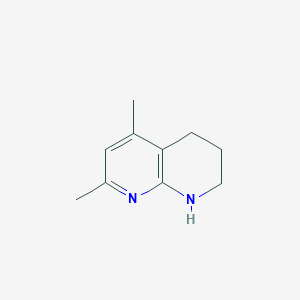
![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

